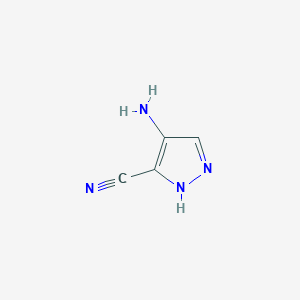

4-Amino-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJRIVVOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483835 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68703-67-3 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aminopyrazole Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of aminopyrazole carbonitriles, with a focus on 4-Amino-1H-pyrazole-3-carbonitrile and its closely related, more extensively studied tautomer, 3-Amino-1H-pyrazole-4-carbonitrile. This document delves into their quantitative properties, experimental protocols for their determination, and their significance in synthetic and medicinal chemistry.

Introduction and Nomenclature

The nomenclature of aminopyrazole carbonitriles can be ambiguous in scientific literature. This compound is a distinct chemical entity. However, 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile are tautomers, meaning they readily interconvert and often coexist in equilibrium. Consequently, they are frequently referred to by the same CAS number (16617-46-2) and used interchangeably. This guide will address the properties of this compound where available, and provide detailed information on the well-characterized 3/5-aminopyrazole-4-carbonitrile tautomer as a critical reference.

These compounds are pivotal intermediates in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic drugs like Zaleplon.[1] Their versatile structure makes them valuable building blocks in the development of new therapeutic agents.[2]

Tautomerism of 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile

The diagram below illustrates the tautomeric relationship between 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile, where a proton migrates between the exocyclic amino group and the pyrazole ring nitrogen atoms.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its related isomers.

Table 1: Physicochemical Data for this compound and its Analogs

| Property | This compound | 3-Amino-1H-pyrazole-4-carbonitrile | 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |

| Molecular Formula | C₄H₄N₄ | C₄H₄N₄[3][4] | C₅H₆N₄[5] |

| Molecular Weight | 108.10 g/mol | 108.10 g/mol [6] | 122.13 g/mol [5] |

| CAS Number | Not explicitly found | 16617-46-2[3][4] | 1201935-84-3[5] |

| Melting Point | Data not available | 171-178 °C[3] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa (Predicted) | Data not available | Data not available | Data not available |

| LogP (Computed) | Data not available | 0.1[6] | 0.2[5] |

| Solubility | Data not available | Slightly soluble in DMSO[7] | Data not available |

Experimental Protocols

Melting Point Determination

The melting point of aminopyrazole carbonitriles is a key indicator of purity. A common method is capillary melting point determination.

Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Shimadzu-Gallenkamp)[8]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[3]

Solubility Determination (Qualitative)

A general procedure to qualitatively assess solubility in various solvents.

Principle: The ability of a known amount of solute to dissolve in a known volume of solvent at a specific temperature is observed.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Add a small, measured amount (e.g., 1 mg) of the aminopyrazole carbonitrile to a vial.

-

Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the vial.

-

Vortex the mixture for a set period (e.g., 1-2 minutes) at room temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble. For more quantitative analysis, techniques like shake-flask method followed by HPLC can be used.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development. While experimental data for the title compound is lacking, the shake-flask method is a standard protocol.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the aminopyrazole carbonitrile in the aqueous phase (e.g., phosphate buffer at a specific pH).

-

Add equal volumes of the aqueous solution and n-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a predetermined time to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Role in Synthetic Chemistry and Drug Discovery

Aminopyrazole carbonitriles are versatile precursors for the synthesis of more complex heterocyclic systems. Their application as key intermediates in the preparation of bioactive molecules is a significant aspect of their chemical profile.

The following workflow diagram illustrates the general pathway from the synthesis of the aminopyrazole carbonitrile core to its application in drug discovery.

This workflow highlights the critical role of 3-Amino-1H-pyrazole-4-carbonitrile as a foundational element in the development of novel therapeutics.[2] The synthesis of this core molecule is a crucial first step, leading to the creation of diverse chemical libraries for biological screening and subsequent lead optimization.

Conclusion

This compound and its isomers, particularly the tautomeric 3/5-Amino-1H-pyrazole-4-carbonitrile, are compounds of significant interest in medicinal and synthetic chemistry. While comprehensive experimental data for the 4-amino isomer is sparse, the properties of the 3/5-amino tautomer are better characterized. The methodologies outlined in this guide provide a framework for the determination of their key physicochemical properties. Their established role as versatile intermediates in the synthesis of biologically active compounds underscores their importance for researchers and professionals in the field of drug development. Further experimental investigation into the properties of the 4-amino isomer would be a valuable contribution to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Amino-1H-pyrazole-4-carbonitrile, 98% | Fisher Scientific [fishersci.ca]

- 5. 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | C5H6N4 | CID 55284553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Amino-1H-pyrazole-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-pyrazole-3-carbonitrile (CAS No: 68703-67-3), a key heterocyclic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a versatile building block in organic synthesis, notable for its pyrazole core, which is a prevalent scaffold in many biologically active compounds. Accurate and detailed spectroscopic data is paramount for its identification, quality control, and the structural elucidation of its derivatives. This guide synthesizes available spectroscopic information, providing a foundational dataset for researchers.

While a complete, published dataset for this compound is not available in a single source, the following tables are compiled from data on closely related and substituted analogs. This information provides a strong predictive framework for the spectroscopic characteristics of the title compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound, based on data from closely related pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.5 - 8.0 | Singlet | H-5 (pyrazole ring) | The chemical shift of the pyrazole ring proton is influenced by the electronic effects of the amino and cyano groups. |

| ~5.0 - 6.5 | Broad Singlet | -NH₂ (amino group) | The protons of the amino group are typically observed as a broad singlet and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. |

| ~12.0 - 13.0 | Broad Singlet | -NH (pyrazole ring) | The N-H proton of the pyrazole ring is acidic and its signal is often broad. It is readily exchangeable with D₂O. |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 - 160 | C-4 (amino-substituted) | The carbon atom bearing the amino group is expected to be significantly deshielded. |

| ~135 - 145 | C-5 (pyrazole ring) | |

| ~115 - 120 | -CN (cyano group) | The carbon of the nitrile group typically appears in this region. |

| ~80 - 90 | C-3 (cyano-substituted) | The carbon atom attached to the cyano group is expected at a relatively upfield position for a sp² hybridized carbon. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, cyano, and pyrazole ring functionalities.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H stretching | Amino (-NH₂) |

| ~3100 | Medium | N-H stretching | Pyrazole Ring |

| ~2230 | Strong, Sharp | C≡N stretching | Cyano (-CN) |

| 1650 - 1600 | Medium | N-H bending (scissoring) | Amino (-NH₂) |

| 1600 - 1450 | Medium | C=C and C=N stretching | Pyrazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 81 | Moderate | [M - HCN]⁺ (Loss of hydrogen cyanide) |

| 54 | Moderate | [M - 2HCN]⁺ (Further loss of hydrogen cyanide) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the characterization of heterocyclic compounds.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 30-300

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for this compound. The presented data, derived from the analysis of closely related structures, offers a reliable reference for the identification and characterization of this important chemical intermediate. The provided workflows and methodologies are intended to support researchers in their ongoing work in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to Doxofylline (CAS Number: 69975-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, identified by CAS number 69975-90-6, is a xanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Structurally, it is a methylxanthine that features a dioxolane group at the N-7 position, which distinguishes it from theophylline and is associated with a more favorable safety profile.[4][5][6][7] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methodologies for Doxofylline.

Chemical and Physical Properties

Doxofylline is a white to off-white crystalline powder.[8][9][10] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 69975-90-6 |

| IUPAC Name | 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione[1][4] |

| Synonyms | Doxophylline, Ansimar, Maxivent, Ventax, 7-(1,3-Dioxolan-2-ylmethyl)theophylline[8][11][12] |

| Molecular Formula | C₁₁H₁₄N₄O₄[1][4][8] |

| Molecular Weight | 266.25 g/mol [4][8] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3[1] |

| InChI Key | HWXIGFIVGWUZAO-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 144-146 °C | [9][13] |

| Boiling Point | 505.2 ± 53.0 °C at 760 mmHg | [13] |

| Solubility | Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, and chloroform.[8][12] Sparingly soluble in aqueous buffers.[14] Soluble in DMSO (≥11.4 mg/mL) and DMF (~20 mg/mL).[14][15] | [8][12][14][15] |

| pKa | 9.87 | [16] |

| LogP | -0.9 | [4] |

| UV λmax | 272-274 nm (in 0.1 N HCl or methanol) | [14][17][18][19] |

| Appearance | White to off-white crystalline powder | [8][9][10] |

Synthesis Protocols

Several synthetic routes for Doxofylline have been reported, primarily involving the N-alkylation of theophylline. Below are generalized protocols based on patented methods.

Protocol 1: Synthesis via Alkylation of Theophylline with Bromoacetaldehyde Ethylene Acetal

This method involves the direct alkylation of theophylline.

Materials:

-

Theophylline

-

Bromoacetaldehyde ethylene acetal

-

Anhydrous sodium carbonate

-

Purified water

Procedure:

-

To a reaction vessel, add anhydrous theophylline, anhydrous sodium carbonate, and purified water.

-

Stir and heat the mixture to completely dissolve the theophylline.

-

Add bromoacetaldehyde ethylene acetal dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by a suitable chromatographic technique).

-

Cool the reaction mixture to induce crystallization.

-

Collect the crude Doxofylline product by suction filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and methanol) to obtain pure Doxofylline.[20][21]

Protocol 2: Synthesis from Theophylline-7-acetaldehyde and Ethylene Glycol

This method involves a condensation reaction.

Materials:

-

Theophylline-7-acetaldehyde

-

Ethylene glycol

-

p-toluenesulfonic acid (catalyst)

-

Benzene (solvent)

Procedure:

-

In a reaction vessel equipped with a Dean-Stark apparatus, dissolve theophylline-7-acetaldehyde and ethylene glycol in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate.

-

Dry the organic phase and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude Doxofylline by recrystallization from ethanol.

Mechanism of Action

Doxofylline exerts its bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][22][23] Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[22]

A key distinction from theophylline is Doxofylline's significantly lower affinity for adenosine A1 and A2 receptors.[5][6][11] This characteristic is believed to account for its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects commonly associated with theophylline.[4][5] Unlike theophylline, Doxofylline does not significantly interfere with calcium influx into cells.[3][4] Some studies also suggest an interaction with β2-adrenoceptors, which may contribute to its bronchodilatory and anti-inflammatory effects.[4][7][24]

References

- 1. Doxofylline - Wikipedia [en.wikipedia.org]

- 2. Doxophylline and asthma | PPT [slideshare.net]

- 3. Doxofylline | 69975-86-6 [chemicalbook.com]

- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxofylline - LKT Labs [lktlabs.com]

- 9. Doxofylline CAS#: 69975-86-6 [m.chemicalbook.com]

- 10. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 11. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxofylline [drugfuture.com]

- 13. chemigran.com [chemigran.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. raybiotech.com [raybiotech.com]

- 16. ijpras.com [ijpras.com]

- 17. researchgate.net [researchgate.net]

- 18. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptonline.org [rjptonline.org]

- 20. CN1044810C - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]

- 21. CN102936248A - Method for preparing doxofylline - Google Patents [patents.google.com]

- 22. m.youtube.com [m.youtube.com]

- 23. What is the mechanism of Doxofylline? [synapse.patsnap.com]

- 24. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, pharmacokinetic studies, and process chemistry. This technical guide provides a comprehensive overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates likely properties based on structurally related aminopyrazole derivatives and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a small molecule featuring a pyrazole ring substituted with an amino group and a nitrile group. These functional groups are anticipated to influence its physicochemical properties, including its solubility and stability.

| Property | Predicted/Inferred Value | Comments |

| Molecular Formula | C₄H₄N₄ | |

| Molecular Weight | 108.10 g/mol | |

| Appearance | White to off-white crystalline solid | Based on similar aminopyrazole compounds. |

| Melting Point | 171-178 °C | Based on data for 3-Amino-1H-pyrazole-4-carbonitrile.[1] |

| pKa | Data not available | The amino group is expected to be basic, and the pyrazole NH is weakly acidic. |

| LogP | Data not available | The presence of polar amino and nitrile groups suggests a relatively low LogP value. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be influenced by the solvent, pH, and temperature.

Aqueous Solubility

The aqueous solubility of this compound is predicted to be low to moderate, owing to the crystalline nature of the solid and the presence of both polar (amino, nitrile, pyrazole ring) and non-polar (pyrazole ring backbone) functionalities. The pH of the aqueous medium will significantly impact its solubility due to the ionizable amino group.

Solubility in Organic Solvents

Based on qualitative information for structurally similar compounds, the following solubility profile is anticipated.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble to Soluble | Aprotic, polar solvent capable of disrupting crystal lattice and forming hydrogen bonds.[2] |

| Dimethylformamide (DMF) | Slightly Soluble to Soluble | Similar to DMSO, a polar aprotic solvent. |

| Methanol | Slightly Soluble | Polar protic solvent. |

| Ethanol | Slightly Soluble | Polar protic solvent. |

| Acetonitrile | Sparingly Soluble | Less polar than methanol and ethanol. |

| Water | Sparingly Soluble | pH-dependent. |

| Dichloromethane | Poorly Soluble | Non-polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing should be conducted under various stress conditions as per ICH guidelines.

Solid-State Stability

In the solid state, this compound is expected to be relatively stable under ambient conditions. However, exposure to high temperature, humidity, and light should be investigated.

| Condition | Potential Degradation | Recommended Testing |

| Temperature | Thermal decomposition at elevated temperatures. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC). Long-term and accelerated stability studies. |

| Humidity | Potential for hydrolysis of the nitrile group or facilitation of solid-state reactions. | Storage at various relative humidity (RH) levels (e.g., 60% RH, 75% RH). |

| Light | Potential for photolytic degradation. | Photostability testing according to ICH Q1B guidelines. |

Solution-State Stability

The stability of this compound in solution is expected to be dependent on the solvent, pH, temperature, and presence of oxygen.

| Condition | Potential Degradation Pathway | Recommended Testing |

| pH | Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly at acidic or basic pH. | Stability studies in buffered solutions across a range of pH values (e.g., pH 2, 7, 9). |

| Oxidation | The amino group may be susceptible to oxidation. | Stability testing in the presence of an oxidizing agent (e.g., H₂O₂). |

| Temperature | Increased degradation rates at higher temperatures. | Kinetic studies at different temperatures to determine activation energy. |

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a specific solvent.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the saturated solution from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or µg/mL.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.

Protocol:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase Optimization: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of the compound with HCl (e.g., 0.1 N) at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with NaOH (e.g., 0.1 N) at elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution of the compound.

-

Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

-

-

Method Validation: Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance.

Protocol:

-

Package the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Store the samples under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the solubility and stability assessment of a new chemical entity like this compound.

Caption: Workflow for the physicochemical characterization of a research compound.

Logical Relationship for Stability Assessment

This diagram outlines the logical progression of stability testing for this compound.

Caption: Logical flow for the stability assessment of a drug substance.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on the properties of related compounds and established scientific principles. The experimental protocols outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data to support the advancement of this promising scaffold in their research endeavors. A systematic approach to determining these physicochemical properties is essential for mitigating risks and ensuring the successful development of new chemical entities.

References

Tautomeric Forms of 4-Amino-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 4-Amino-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the mobility of a proton, this molecule primarily exists as a dynamic equilibrium between two major annular tautomers: 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile . This document elucidates the structural characteristics, relative stability, and spectroscopic signatures of these tautomers. It consolidates quantitative data from computational studies and experimental findings from NMR and IR spectroscopy, and X-ray crystallography. Detailed experimental protocols for the synthesis and characterization of related pyrazole derivatives are also presented, providing a practical resource for researchers in the field.

Introduction to Tautomerism in Aminopyrazoles

Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds, particularly for N-heterocycles like pyrazoles. It involves the migration of a proton between two or more sites within the molecule, leading to the coexistence of structural isomers in a dynamic equilibrium. For substituted pyrazoles, the position of the endocyclic proton (on N1 or N2) and the exocyclic substituents can significantly influence the electronic distribution, and thus the chemical reactivity, physical properties, and biological activity of the compound.

The subject of this guide, this compound, is more accurately and commonly referred to in the literature by its tautomeric forms: 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile . These two forms are in equilibrium through a 1,2-proton shift between the nitrogen atoms of the pyrazole ring. Additionally, imino tautomers are theoretically possible but are generally considered to be of much higher energy and do not contribute significantly to the equilibrium mixture under normal conditions.

The position of this equilibrium is sensitive to various factors, including the electronic nature of other substituents on the ring, the physical state (solid or solution), and the polarity of the solvent. Understanding the predominant tautomeric form is crucial for predicting the molecule's behavior in biological systems, as it governs the hydrogen bonding patterns and overall molecular shape, which are key to receptor-ligand interactions.

Tautomeric Forms and Equilibria

The principal tautomeric equilibrium for the unsubstituted aminopyrazole carbonitrile system involves the two structures depicted below. Computational studies on the parent 3(5)-aminopyrazole (without the 4-cyano group) indicate that the 3-amino tautomer is generally more stable. However, studies on 4-substituted derivatives have shown that the equilibrium can be shifted. For 4-cyano-3(5)-aminopyrazoles, the more polar 5-amino tautomer is found to be favored in polar solvents like DMSO, while the 3-amino tautomer is the predominant form in the solid state.

Caption: Tautomeric equilibrium between 3-amino- and 5-amino-1H-pyrazole-4-carbonitrile.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of pyrazole tautomers. For the closely related 3(5)-aminopyrazole system, DFT (B3LYP/6-311++G(d,p)) calculations have predicted the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer in the gas phase.[1]

Table 1: Calculated Energy Differences for 3(5)-Aminopyrazole Tautomers [1]

| Parameter | Energy Difference (kJ/mol) | Favored Tautomer |

| Relative Energy (with ZPE correction) | 10.7 | 3-Aminopyrazole |

| Gibbs Free Energy Difference | 9.8 | 3-Aminopyrazole |

ZPE: Zero-Point Vibrational Energy

These calculations are in agreement with experimental observations from matrix isolation infrared spectroscopy.[1] For the 4-cyano substituted derivative, the electronic effect of the cyano group and solvent interactions play a crucial role. Ab initio calculations have shown that while the 3-amino tautomer is more stable in the gas phase, the relative stability of the more polar 5-amino tautomer increases in polar solvents like DMSO.

Spectroscopic Characterization

The different tautomers can be distinguished by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the rate of interconversion between the tautomers affects the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. This has been reported for 4-substituted 3(5)-aminopyrazoles in DMSO-d6, where distinct signals for the 3-amino and 5-amino forms are detected. The integration of these signals allows for the determination of the tautomeric equilibrium constant (KT).

While specific, separated NMR data for the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile is scarce in the literature, data for closely related derivatives provide insight into the expected chemical shifts.

Table 2: Representative ¹H NMR Data for Substituted 3-Amino-1H-pyrazole-4-carbonitriles in DMSO-d₆

| Compound | NH₂ (ppm) | Aromatic-H (ppm) | NH (ppm) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 6.50 (s, 2H) | 7.41-7.46 (m, 3H), 7.80 (d, 2H) | 12.16 (br s, 1H) | [2] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 6.40 (s, 2H) | 7.53 (d, 2H), 7.80 (d, 2H) | 12.06 (br s, 1H) | [2] |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 6.38 (s, 2H) | 7.14 (t, 1H), 7.70 (d, 1H), 7.93 (d, 1H) | 12.00 (br s, 1H) | [2] |

Table 3: Representative ¹³C NMR Data for Substituted 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in DMSO-d₆

| Compound | C=O | C-NH₂ | Aromatic-C | CN | Reference |

| 4-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)phenyl benzoate | 160.64 | 153.35 | 151.82, 146.13, 132.90, 131.56, 130.74, 129.98, 129.53, 128.53, 124.80, 122.62 | 115.92 | [3] |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | - | 153.38 | 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79 | 119.16 | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The tautomers are expected to show characteristic absorption bands for the N-H and C≡N stretching vibrations.

Table 4: Key IR Absorption Bands for 3-Amino-1H-pyrazole-4-carbonitrile and its Derivatives (KBr, cm⁻¹)

| Compound | ν(NH₂) | ν(NH) | ν(C≡N) | Reference |

| 3-Amino-1H-pyrazole-4-carbonitrile | ~3400, ~3300 | ~3200 | ~2230 | [NIST WebBook] |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 3348, 3303 | 3193 | 2230 | [2] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 3348, 3302 | 3137 | 2223 | [2] |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 3325, 3298 | 3177 | 2228 | [2] |

Solid-State Structure: X-ray Crystallography

X-ray diffraction studies on single crystals provide unambiguous evidence of the structure in the solid state. For 4-substituted 3(5)-aminopyrazoles, it has been shown that the title compounds exist as the 3-amino tautomers in the solid state. The crystal packing is typically governed by intermolecular hydrogen bonds. For the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile, the Cambridge Structural Database (CSD) entry with the reference code CCDC 836031 corresponds to this structure, confirming the predominance of the 3-amino tautomer in the crystalline form.

Experimental Protocols

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile and its derivatives is most commonly achieved through the condensation of a hydrazine with a β-functionalized acrylonitrile derivative.

General Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

A widely cited method for the synthesis of the parent compound is the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

Caption: General synthetic workflow for 3-amino-1H-pyrazole-4-carbonitrile.

Protocol: The reaction of ethoxymethylenemalononitrile with hydrazine hydrate in a suitable solvent like ethanol at room temperature typically yields 3-amino-4-cyanopyrazole.[4] The reaction can also be carried out under reflux. The choice of solvent and temperature can influence the formation of byproducts.[4]

Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[2]

This protocol serves as a representative example for the synthesis of 5-substituted derivatives.

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile A detailed procedure for a precursor can be found in the literature.[2]

Step 2: Synthesis of the Pyrazole The intermediate from Step 1 is then reacted with hydrazine hydrate. The resulting intermediate is cyclized upon refluxing in a solvent like dioxane.

Detailed Procedure: A solution of the appropriate precursor (10 mmol) in dioxane (20 mL) is refluxed for 30 minutes. The reaction mixture is then allowed to cool to room temperature. The precipitated product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., dioxane).[2]

Characterization: The final product is typically characterized by melting point determination, IR and NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium between the 3-amino- and 5-amino-1H-pyrazole-4-carbonitrile forms being highly sensitive to the molecular environment. Spectroscopic and computational methods provide a detailed understanding of the predominant forms in different phases. In the solid state, the 3-amino tautomer is generally favored, while in polar solvents, the equilibrium can shift towards the 5-amino tautomer. This in-depth guide consolidates the available quantitative data and experimental methodologies, offering a valuable resource for chemists and pharmacologists working with this important class of heterocyclic compounds. A thorough understanding of the tautomeric behavior of these molecules is essential for the rational design of new therapeutic agents.

References

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carbonitrile: Discovery and History

Abstract

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both an amino and a cyano group, provides a unique scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide delves into the discovery and history of this important molecule, presenting a comprehensive overview of its synthesis, characterization, and the evolution of its applications. The document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and a historical perspective on this key chemical entity.

Discovery and Historical Context

The history of pyrazole chemistry dates back to 1883 with the synthesis of the first pyrazole derivative by German chemist Ludwig Knorr. The parent pyrazole was first synthesized by Buchner in 1889.[1] The development of synthetic methodologies for various substituted pyrazoles has since been an active area of research, driven by their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

While a definitive singular "discovery" of the unsubstituted this compound is not prominently documented in a landmark publication, its synthesis and study are embedded within the broader exploration of aminopyrazole carbonitrile isomers. The synthesis of related compounds, such as 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile, has been more extensively reported, often as precursors to more complex heterocyclic systems. The methods developed for these isomers have laid the groundwork for the synthesis of this compound.

The primary route for the synthesis of aminopyrazole carbonitriles involves the condensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-ketonitrile or a malononitrile derivative. These foundational methods have been adapted and refined over the years to achieve specific substitution patterns on the pyrazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| Appearance | Solid |

| Melting Point | 172-174 °C[2] |

Synthesis of Aminopyrazole Carbonitriles

The synthesis of aminopyrazole carbonitriles can be achieved through several routes, often yielding a mixture of isomers. The specific reaction conditions and starting materials are crucial in directing the regioselectivity of the cyclization to obtain the desired 4-amino-3-cyano substitution pattern.

General Synthetic Approach: Condensation of Hydrazine with a Cyano-ketene Acetal Derivative

A common and versatile method for the synthesis of the pyrazole ring is the reaction of a hydrazine with a 1,3-dielectrophilic component. In the context of producing aminopyrazole carbonitriles, a suitable starting material is a derivative of malononitrile.

Experimental Protocol:

A general procedure for the synthesis of aminocyanopyrazoles involves the following steps:[3]

-

A solution of malononitrile (1 equivalent), an orthoester (e.g., triethyl orthoformate, 1.03 equivalents), and hydrazine (1 equivalent) in ethanol is prepared.

-

A few drops of acetic acid are added as a catalyst.

-

The reaction mixture is heated under reflux overnight.

-

Upon cooling, the product precipitates from the solution.

-

The solid product is collected by filtration and can be further purified by recrystallization from ethanol.

This method typically yields 5-amino-1H-pyrazole-4-carbonitrile. To obtain the this compound isomer, modifications to the starting materials and reaction conditions are necessary, often involving precursors that direct the cyclization in the desired manner.

Synthesis via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is another powerful method for the synthesis of cyclic compounds, including pyrazoles. This intramolecular condensation of dinitriles can be adapted to produce 4-aminopyrazole derivatives.

Experimental Protocol:

The synthesis of 4-aminopyrazoles via a Thorpe-Ziegler cyclization can be generalized as follows:[4]

-

An appropriately substituted enaminonitrile is N-alkylated using an α-haloketone or a related electrophile in an anhydrous solvent such as DMF, with a base like potassium carbonate.

-

The resulting intermediate undergoes spontaneous intramolecular cyclization, where the carbanion formed attacks the cyano group, leading to the formation of the pyrazole ring.

-

The reaction of an enaminonitrile with chloroacetonitrile in the presence of a base like triethylamine can also yield 4-aminopyrazole derivatives.[1]

The specific precursors required to yield the unsubstituted this compound would need to be carefully designed to ensure the correct positioning of the amino and cyano groups after cyclization.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrazole ring proton (C5-H) and the protons of the amino group. The chemical shifts would be influenced by the electronic effects of the cyano and amino groups. |

| ¹³C NMR | Resonances for the three carbon atoms of the pyrazole ring and the carbon of the nitrile group. The chemical shifts would provide information about the electronic environment of each carbon atom. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (108.10 g/mol ). Fragmentation patterns would provide further structural information. |

Applications in Drug Discovery and Development

While the biological activity of the unsubstituted this compound core is not extensively documented, its derivatives have emerged as crucial scaffolds in the development of a wide range of therapeutic agents. The amino and cyano groups serve as versatile handles for further chemical modifications, allowing for the exploration of vast chemical space.

Signaling Pathways and Molecular Targets

Derivatives of the aminopyrazole carbonitrile core have been shown to interact with various biological targets, including kinases, which are key regulators of cellular signaling pathways. The general structure allows for the design of inhibitors that can target the ATP-binding site of these enzymes.

Below is a conceptual representation of how a this compound derivative might act as a kinase inhibitor.

Experimental Workflow for Derivative Synthesis

The synthesis of libraries of this compound derivatives for screening purposes typically follows a systematic workflow.

Conclusion

This compound stands as a significant building block in the field of heterocyclic chemistry. While its own discovery is intertwined with the broader history of aminopyrazole synthesis, its true value lies in the vast potential it unlocks for the creation of novel molecules with important biological activities. The synthetic routes to its isomers are well-established, providing a solid foundation for medicinal chemists to design and synthesize targeted derivatives. Future research will likely continue to explore the utility of this scaffold in developing new therapeutic agents for a variety of diseases. The versatility of its functional groups ensures that this compound will remain a relevant and valuable tool for drug discovery professionals for the foreseeable future.

References

An In-depth Technical Guide to the Reactive Sites of 4-Amino-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Analysis of Reactivity

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates multiple functional groups, each contributing to its unique chemical reactivity. This guide provides a detailed exploration of the principal reactive sites of the molecule: the exocyclic amino group, the pyrazole ring system, and the nitrile group. Understanding the reactivity of these sites is crucial for the design of novel synthetic pathways and the development of new molecular entities with desired pharmacological properties.

The primary reactive centers of this compound are:

-

The Exocyclic Amino Group (-NH₂ at C4): As a primary aromatic amine, this group is a key nucleophilic center, readily participating in a variety of reactions.

-

The Pyrazole Ring: This aromatic heterocycle possesses both nucleophilic and electrophilic characteristics. The ring nitrogen atoms (N1 and N2) are nucleophilic, while the carbon atoms can be susceptible to electrophilic or nucleophilic attack depending on the reaction conditions and the electronic nature of the substituents. The C5 position is generally the most electron-rich and therefore most susceptible to electrophilic attack.

-

The Nitrile Group (-C≡N at C3): This functional group can undergo a range of transformations, including hydrolysis, reduction, and addition of nucleophiles, providing a gateway to further functionalization.

Reactivity of the Exocyclic Amino Group

The amino group at the C4 position is a primary site of reactivity, readily undergoing reactions with a variety of electrophiles.

Acylation

The amino group can be easily acylated to form the corresponding amides. This reaction is often used for the synthesis of derivatives with modified electronic and steric properties.

Experimental Protocol: Acylation with Chloroacetyl Chloride

A common acylation reaction involves the treatment of an aminopyrazole with an acyl chloride in a suitable solvent. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile smoothly reacts with chloroacetyl chloride to yield the corresponding acetamide.

-

Reactants: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride (equimolar amounts).

-

Solvent: Toluene.

-

Procedure: The reactants are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to cool to room temperature, and the resulting precipitate is collected by filtration.

-

Yield: 65–70%.

Diazotization

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions.

Experimental Protocol: Diazotization and Azo Coupling

The diazotization of aminopyrazoles is a well-established procedure, often followed by coupling with active methylene compounds or phenols to form azo dyes or other functionalized molecules.

-

Diazotization:

-

Dissolve the aminopyrazole in a cold solution of a strong acid (e.g., HCl).

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature at 0-5°C.

-

-

Coupling:

-

The resulting diazonium salt solution is then added to a cooled solution of the coupling partner (e.g., an active methylene compound or a phenol) in a suitable solvent, often in the presence of a base to facilitate the coupling reaction.

-

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic system with distinct reactive positions.

Electrophilic Substitution

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C5 position, which is the most electron-rich carbon atom.

N-Alkylation and N-Acylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated or acylated. In the case of this compound, which is an NH-pyrazole, tautomerism can influence the site of substitution. The reaction can occur at either N1 or N2, and the regioselectivity is dependent on the nature of the electrophile and the reaction conditions.

Reactivity of the Nitrile Group

The nitrile group at the C3 position is a versatile functional handle that can be transformed into various other groups.

Cyclocondensation Reactions

The amino and nitrile groups can react in a concerted manner with suitable reagents to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethylorthoformate followed by cyclization with a hydrazine derivative is a common route to pyrazolo[3,4-d]pyrimidines.

-

Step 1: Formation of the Imidate

-

A mixture of the 5-amino-4-cyanopyrazole, triethylorthoformate, and acetic anhydride is heated under reflux for several hours.

-

The excess reagents are removed under reduced pressure to yield the corresponding ethoxymethylene amino derivative.

-

-

Step 2: Cyclization

-

The resulting imidate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) under reflux to afford the pyrazolo[3,4-d]pyrimidine.

-

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation is a standard procedure in organic synthesis, although specific conditions for this compound would need to be optimized.

Reduction

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-substituted pyrazoles.

Addition of Grignard Reagents

Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. This reaction allows for the introduction of a new carbon-carbon bond at the C3 position.

General Experimental Workflow: Grignard Reaction with a Nitrile

Caption: General workflow for the addition of a Grignard reagent to a nitrile.

Quantitative Data

Quantitative data on the reactivity of this compound is not extensively reported in the literature. However, data from similar compounds can provide valuable insights.

| Property | Compound | Value | Reference/Note |

| pKa | 3-Aminopyrazole | 15.28 ± 0.10 | Predicted value[1] |

Visualizing Reaction Pathways

Synthesis of Pyrazolo[3,4-d]pyrimidine

The following diagram illustrates the key steps in the synthesis of a pyrazolo[3,4-d]pyrimidine from a this compound derivative.

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidine.

General Reactivity Overview

This diagram provides a high-level overview of the main reaction types at each reactive site of this compound.

Caption: Reactivity overview of this compound.

This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for the strategic design and synthesis of novel compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the reactivity profile of this versatile scaffold.

References

A Technical Guide to 4-Amino-1H-pyrazole-3-carbonitrile for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Physicochemical Properties, and Synthesis of a Key Heterocyclic Building Block.

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both an amino and a cyano group on a pyrazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis, aimed at researchers, scientists, and professionals involved in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered under two primary CAS numbers, 68703-67-3 and 16617-46-2 , which may refer to different isomers or purities. Researchers should verify the specific CAS number and product specifications with the supplier to ensure it meets the requirements of their intended application.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Representative CAS Number(s) | Notes |

| Sigma-Aldrich (Merck) | 16617-46-2, 68703-67-3 | Offers various purities and quantities.[1] |

| Thermo Scientific Chemicals (Alfa Aesar) | 16617-46-2 | Available in various package sizes. |

| ChemUniverse | 68703-67-3 | Provides the compound with 95% purity.[2] |

| BLD Pharm | 16617-46-2 | Offers the product with supporting analytical data. |

| CymitQuimica | 16617-46-2 | Lists the compound with synonyms and basic properties.[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The following tables summarize key quantitative data for the compound, primarily associated with CAS number 16617-46-2.

Table 2: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄ | [4] |

| Molecular Weight | 108.10 g/mol | [4] |

| Appearance | Tan Crystalline Solid | [4] |

| Melting Point | 172-174 °C | [1][4] |

| Solubility | Low in water, high in alcoholic organic solvents. | [4] |

Table 3: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 108.043596 g/mol | PubChem |

| Topological Polar Surface Area | 78.5 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. Below are detailed experimental protocols for two distinct synthesis methods.

Multi-component Synthesis of 5-Amino-1-substituted-pyrazole-4-carbonitriles

This method describes a convenient one-pot, three-component reaction to synthesize derivatives of the target compound.[5]

Experimental Protocol:

-

Combine equimolar amounts of malononitrile (1), an orthoester (e.g., triethyl orthoformate) (2), and a hydrazine derivative (e.g., phenylhydrazine) (3) in ethanol.

-

Add a few drops of acetic acid as a catalyst.

-

Heat the mixture under reflux overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1-substituted-pyrazole-4-carbonitrile (4).

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile from Ethoxymethylenemalononitrile

This is a classical and widely used method for the preparation of the title compound.

Experimental Protocol:

-

Dissolve ethoxymethylenemalononitrile in ethanol.

-

Add hydrazine hydrate dropwise to the solution while stirring, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

A white precipitate will gradually form.

-

To complete the crystallization, transfer the reaction mixture to a refrigerator and leave it overnight.

-

Collect the white solid product by filtration.

-

Wash the collected solid with a small amount of pre-cooled ethanol.

-

Dry the product under vacuum to obtain this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a key building block in the preparation of the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.[4] The reactivity of the amino and cyano groups allows for a variety of chemical modifications, leading to the generation of diverse compound libraries for high-throughput screening in drug discovery programs. The pyrazole scaffold itself is a well-established pharmacophore present in numerous drugs, exhibiting a wide range of biological activities.

Conclusion

This compound is a commercially accessible and highly valuable building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and established synthetic routes facilitate its use in the development of novel therapeutic agents and other specialized chemicals. This guide provides a foundational resource for researchers to effectively procure, handle, and utilize this important heterocyclic compound in their scientific endeavors.

References

Methodological & Application

synthesis of pyrazolo[3,4-d]pyrimidines from 4-Amino-1H-pyrazole-3-carbonitrile

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their structural similarity to purines, which allows them to interact with a wide range of biological targets. This structural feature has made them a privileged scaffold in medicinal chemistry.[1] These compounds have demonstrated significant potential as therapeutic agents due to their diverse biological activities, including potent inhibition of various protein kinases, which are crucial in cancer cell signaling pathways.[1][2] Their versatility extends to roles as anti-infective, anti-inflammatory, and antimicrobial agents.[1][3][4] This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from the readily available precursor, 4-Amino-1H-pyrazole-3-carbonitrile, and outlines their application in cancer research.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A primary and straightforward route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of this compound with single-carbon donors like formic acid or formamide.

Protocol 1: Cyclization using Formic Acid

This protocol describes the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The reaction involves the direct cyclization of the aminonitrile with formic acid, which serves as both the reagent and the solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 mmol) in formic acid (25 mL).

-

Heating: Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Precipitation: Pour the cooled mixture into ice-cold water (100 mL).

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol or a dioxane-water mixture to yield the pure product.[5]

Protocol 2: Cyclization using Formamide

This method involves heating the starting aminonitrile with formamide at a high temperature.

Experimental Protocol:

-

Reaction Setup: In a high-temperature reaction vessel, mix this compound (5.0 mmol) with formamide (15 mL).

-

Heating: Heat the mixture to 180-200 °C for 6-8 hours.[7]

-

Work-up: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

-

Isolation: Dilute the mixture with water, and collect the solid product by filtration.

-

Purification: Wash the precipitate with cold ethanol and dry under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one.

Data Summary: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | Reflux, 7h | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Good | [5] |

| 5-Amino-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-3,4-dicarbonitrile | Formic Acid | Reflux | 4(5H)-Oxo-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 55% | [6] |

| 5-Amino-1H-pyrazole-4-carboxamide | Formamide | 200 °C, 8h | 1H-Pyrazolo[3,4-d]pyrimidin-4-one | Not specified | [7] |

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

This synthetic route involves a two-step process: formation of an intermediate followed by cyclization with an amine source.

Protocol 3: Two-Step Synthesis via Ethoxymethyleneamino Intermediate

This protocol is widely used for preparing 4-substituted aminopyrazolo[3,4-d]pyrimidines.

Experimental Protocol:

-

Intermediate Formation:

-

In a round-bottom flask, create a mixture of this compound (10.0 mmol), triethyl orthoformate (20 mL), and acetic anhydride (20 mL).[8]

-

Heat the mixture under reflux for 7 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Treat the residue with ethanol to precipitate the intermediate, ethyl N-(3-cyano-1H-pyrazol-4-yl)formimidate. Collect the solid by filtration.[8]

-

-

Cyclization with Ammonia:

-

Suspend the intermediate (5.0 mmol) in methanol that has been saturated with ammonia gas at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.[6]

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent to obtain the pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

-

Visualizations

Synthesis Workflow

Caption: General synthesis routes from this compound.

Biological Application: Kinase Inhibition Pathway

Pyrazolo[3,4-d]pyrimidines are well-known as potent kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[1][5]

Caption: Inhibition of a generic kinase signaling pathway by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow for Drug Discovery

Caption: Workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based drug candidates.

Biological Activity Data

The synthesized pyrazolo[3,4-d]pyrimidine derivatives often exhibit potent anti-proliferative activity against a range of cancer cell lines.

Table: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidines

| Compound ID | Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Parent Scaffold | A549 (Lung) | 2.24 | [9] |

| 1a | Parent Scaffold | MCF-7 (Breast) | 42.3 | [9] |

| 1d | Modified Scaffold | MCF-7 (Breast) | 1.74 | [9] |

| 3-IN-PP1 | N1-substituted | PANC-1 (Pancreatic) | Potent Activity | [2] |

| P1 | N1-substituted | HCT-116 (Colon) | 22.7 | [5] |

| P2 | N1-substituted | MCF-7 (Breast) | 25.1 | [5] |

| XVI | Piperazine linkage | Various | 1.17 - 18.40 (GI50) | [3] |

The is an efficient process that provides access to a class of compounds with significant therapeutic potential. The protocols outlined above offer robust methods for generating these scaffolds, which serve as valuable starting points for the development of novel kinase inhibitors and anticancer agents. The provided data and workflows highlight the importance of this heterocyclic system in modern drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Amino-1H-pyrazole-3-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block widely employed in the synthesis of a variety of fused pyrazole ring systems. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive nitrile group, makes it an ideal precursor for the construction of complex molecules with significant biological activity. This document provides an overview of its applications in the synthesis of potent kinase inhibitors and other bioactive compounds, complete with detailed experimental protocols and data.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds for various therapeutic agents.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are analogues of purines and have been extensively investigated as inhibitors of various kinases. The synthesis typically involves the initial protection of the pyrazole nitrogen, followed by cyclization with a one-carbon synthon.

A general synthetic workflow is outlined below:

Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine core.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of compounds synthesized from this compound derivatives. These are often prepared through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

A representative synthetic pathway is shown below:

Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.

Application in Drug Development: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[1] Cyclin-dependent kinases (CDKs) are also key regulators of the cell cycle and are attractive targets for cancer therapy.[1] Compounds derived from a 4-amino-1H-pyrazole-3-carboxamide scaffold have been developed as potent dual inhibitors of FLT3 and CDKs.[1]

The general mechanism of action involves the inhibition of constitutive activation of downstream signaling pathways, including RAS/MEK.[1]

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole-based inhibitor.

JAK Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for cell growth and differentiation.[2] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[2] 4-Amino-1H-pyrazole derivatives have been designed as potent inhibitors of JAKs.[2]

Caption: Inhibition of the JAK/STAT signaling pathway.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from 4-amino-1H-pyrazole scaffolds.

Table 1: Inhibitory Activity of Compound 8t against Kinases and AML Cells [1]

| Target | IC50 (nM) |

| FLT3 | 0.089 |

| CDK2 | 0.719 |

| CDK4 | 0.770 |

| MV4-11 (AML cell line) | 1.22 |

Table 2: Inhibitory Activity of Compound 3f against JAK Kinases [2]

| Target | IC50 (nM) |

| JAK1 | 3.4 |

| JAK2 | 2.2 |

| JAK3 | 3.5 |